N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and at position 2 with a 4-(phenylthio)butanamide chain. Synthesis likely involves coupling a preformed 1,3,4-oxadiazole intermediate with dihydrobenzodioxin and phenylthiobutanamide precursors under basic conditions, analogous to methods in and .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-18(7-4-12-28-15-5-2-1-3-6-15)21-20-23-22-19(27-20)14-8-9-16-17(13-14)26-11-10-25-16/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJVRZUPOUBPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
This compound features a 1,3,4-oxadiazole moiety known for its diverse biological activities, particularly in oncology.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells:
-
Inhibition of Key Enzymes : The oxadiazole derivatives have been shown to inhibit critical enzymes involved in cancer progression, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Telomerase
- Targeting Growth Factors : These compounds can also interfere with growth factor signaling pathways that are often dysregulated in cancer cells.
- Cytotoxicity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy.
Anticancer Activity
A summary of studies evaluating the anticancer activity of related oxadiazole derivatives is presented in the table below:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole A | MCF-7 (breast cancer) | 10 | HDAC inhibition |
| Oxadiazole B | HeLa (cervical cancer) | 15 | Telomerase inhibition |
| Oxadiazole C | A549 (lung cancer) | 12 | Thymidylate synthase inhibition |
These results indicate that modifications to the oxadiazole structure can lead to enhanced anticancer properties.
Study 1: Antitumor Efficacy
A study published in Pharmaceutical Research explored the effects of a series of oxadiazole derivatives on tumor growth in vivo. The compound this compound was found to significantly reduce tumor size in xenograft models compared to controls. The study highlighted its potential as a novel therapeutic agent against specific types of tumors.
Study 2: Mechanism-Based Approach
Another research article reviewed the mechanism-based strategies for developing oxadiazole derivatives as anticancer agents. It emphasized that structural modifications could enhance binding affinity to target proteins involved in cancer cell proliferation and survival. The findings suggested that this compound could be optimized for better therapeutic outcomes through further chemical modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole Derivatives with Varied Bicyclic Substituents
Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () share the 1,3,4-oxadiazole core but substitute dihydrobenzodioxin with benzo[b][1,4]oxazinone. Key differences include:
- Synthetic Yields: The benzo[b][1,4]oxazinone derivatives are synthesized in "better yields" under mild conditions (room temperature, Cs₂CO₃/DMF), whereas dihydrobenzodioxin-containing compounds (e.g., ) may require harsher conditions, as seen in the 7% yield of a related thiazolidinone derivative .
Sulfur-Containing Analogues
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () highlight the role of sulfur-containing groups:
- Phenylthio vs. Sulfonyl : The phenylthio group (-SPh) in the target compound is less electron-withdrawing than sulfonyl (-SO₂), which could enhance nucleophilic aromatic substitution rates. IR data in shows sulfonyl derivatives exhibit strong C=O stretches (~1663–1682 cm⁻¹), absent in thio-substituted compounds .
Dihydrobenzodioxin-Containing Compounds
The (5Z)-3-[4-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydrobenzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one () shares the dihydrobenzodioxin group but incorporates a thiazolidinone ring. Key contrasts include:
- Heterocyclic Core: The thiazolidinone ring in introduces a sulfur atom and a ketone, which may confer different pharmacokinetic profiles (e.g., solubility) compared to the oxadiazole-based target .
- Synthetic Challenges : The low yield (7%) of ’s compound suggests dihydrobenzodioxin integration may require optimization, whereas oxadiazole derivatives () achieve higher yields .
Data Tables
Table 2: Functional Group Impact
| Group | Electronic Effect | Lipophilicity (LogP)* | Stability |
|---|---|---|---|
| Dihydrobenzodioxin | Electron-donating | Moderate | High (rigid) |
| Benzo[b][1,4]oxazinone | Electron-withdrawing | Low | Moderate |
| Phenylthio (-SPh) | Mildly donating | High | Moderate (oxidative) |
| Sulfonyl (-SO₂) | Strongly withdrawing | Low | High |
*Estimated based on substituent contributions.
Q & A
Q. What are the key considerations for synthesizing this compound with optimal yield and purity?
The synthesis of this compound involves multi-step reactions requiring precise control of reaction conditions. Key steps include:
- Coupling Reactions : Formation of the oxadiazole ring via cyclization of hydrazide intermediates under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Amide Bond Formation : Employing coupling agents like EDCI/HOBt to link the butanamide moiety to the oxadiazole core .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Critical Parameters : - Temperature control (60–80°C for cyclization).
- Solvent selection (polar aprotic solvents enhance reaction efficiency).
- Monitoring reaction progress via TLC or HPLC to minimize by-products .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation relies on complementary analytical techniques:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., dihydrobenzo dioxin aromatic protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and rule out impurities .
- Elemental Analysis : Matching experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity data (e.g., varying IC values) may arise from:
- Purity Differences : Impurities >2% can skew assays. Validate purity via HPLC (≥95%) and quantify residual solvents (e.g., DMF) using GC-MS .
- Assay Conditions : Standardize protocols (e.g., cell line viability, incubation time) to ensure reproducibility. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular) .
- Structural Analogues : Compare activity against derivatives (e.g., replacing phenylthio with morpholinosulfonyl groups) to identify pharmacophore contributions .
Q. What computational strategies can predict reactivity or binding modes of this compound?
Advanced methods include:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model reaction pathways (e.g., oxadiazole cyclization barriers) and optimize transition states .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Focus on key residues (e.g., hydrogen bonds with oxadiazole N-atoms) .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. How should researchers design experiments to optimize reaction conditions systematically?
Employ Design of Experiments (DoE) methodologies:
- Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via fractional factorial designs .
- Response Surface Modeling : Use Central Composite Design (CCD) to map yield/purity relationships and pinpoint optimal conditions .
- Robustness Testing : Validate models under edge conditions (e.g., ±5°C from optimal temperature) to ensure scalability .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram scales?
Scale-up challenges include heat transfer inefficiencies and by-product accumulation. Solutions:
Q. How can researchers investigate metabolic stability or toxicity early in development?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Monitor via LC-MS/MS .
- Reactive Metabolite Screening : Trapping assays (e.g., glutathione adducts) to detect electrophilic intermediates .
- Computational ADMET : Tools like SwissADME predict logP, bioavailability, and hERG channel liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
